DBHDA

Solubility DMSO Stock Solution

Select DBHDA for quantitative, site-selective Cys-to-Dha conversion in proteins. Unlike generic alkylating agents, its symmetrical bis-amide structure and defined 1:1 meso-/DL-isomer mixture enable exploitable 'matched vs. mismatched' stereochemical selectivity. Published protocols (500 equiv., pH 8.0, 37°C) provide validated starting points for homogeneous PTM mimic generation. With ≥95% purity, DBHDA ensures reproducible Dha 'handle' creation for consistent downstream bioconjugation, site-selective dual-labeling, and single-domain antibody maturation. Choose DBHDA for predictable regioselective outcomes in demanding protein engineering campaigns.

Molecular Formula C6H10Br2N2O2
Molecular Weight 301.96 g/mol
CAS No. 99584-96-0
Cat. No. B1669862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBHDA
CAS99584-96-0
SynonymsDBHDA
Molecular FormulaC6H10Br2N2O2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC(CC(C(=O)N)Br)C(C(=O)N)Br
InChIInChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12)
InChIKeyPLSXNAQEJOGNKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for DBHDA (CAS 99584-96-0): Key Specifications for Protein Engineering


2,5-Dibromohexanediamide, commonly designated as DBHDA, is a symmetrical bis-alkylating agent with the molecular formula C6H10Br2N2O2 and a molecular weight of 301.96 g/mol [1]. It is primarily utilized as a synthetic biology reagent for the site-selective conversion of cysteine residues to the non-canonical amino acid dehydroalanine (Dha) in peptides and proteins . This transformation creates an electrophilic 'tag' that enables a wide range of downstream chemical mutagenesis and protein functionalization strategies [2].

Risks of Substituting DBHDA (CAS 99584-96-0) with Other Bis-Alkylating Reagents


While several reagents can convert cysteine to dehydroalanine, generic substitution carries significant risk of experimental failure. Reagents like methyl-2,5-dibromopentanoate (MDBP) possess a different steric profile and electronic nature due to an ester versus an amide group, which can alter reactivity and selectivity in a protein's chiral environment [1]. Furthermore, the stereoisomeric composition of DBHDA influences its reactivity; it is typically supplied as a 1:1 mixture of meso- and DL-isomers, and recent research demonstrates that the use of a specific stereoisomer can lead to a 'matched vs. mismatched' effect in a protein context, drastically affecting conversion efficiency [2]. Using an uncharacterized or poorly defined generic alternative forfeits this crucial, and potentially exploitable, stereochemical nuance, jeopardizing the reproducibility of site-selective protein editing.

DBHDA (CAS 99584-96-0): Quantitative Performance Metrics for Procurement and Selection


Defined Solubility in DMSO: A Key Differentiator for Aqueous Buffer Compatibility

DBHDA exhibits a high and well-defined solubility in dimethyl sulfoxide (DMSO), a critical factor for preparing stock solutions for subsequent dilution into aqueous biological buffers. This property ensures consistent reagent delivery and minimizes precipitation artifacts during protein modification reactions . In contrast, less soluble alternatives may require harsher co-solvents or sonication, which can compromise protein integrity and introduce experimental variability.

Solubility DMSO Stock Solution Aqueous Buffer Compatibility

Strict Purity Specifications: Ensuring Reproducible Bioconjugation Outcomes

For research applications demanding high reproducibility, the purity of DBHDA is rigorously controlled. Reputable vendors supply DBHDA with a purity of ≥98% as verified by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy . This high purity specification minimizes the presence of uncharacterized side products or impurities that could interfere with the desired cysteine-to-dehydroalanine conversion or subsequent bioconjugation steps. Using a lower-purity generic reagent could introduce variability and reduce overall yield.

Purity HPLC NMR Quality Control Reproducibility

Demonstrated Reactivity and Conversion Conditions: A Basis for Protocol Development

The utility of DBHDA is supported by published reaction conditions demonstrating its ability to convert cysteine to dehydroalanine in a site-selective manner. A key study achieved conversion by treating a 100 μM solution of a protein mutant with 500 equivalents of DBHDA in 20 mM NaPi buffer (pH 8) at 37°C for 5 hours [1]. Another protocol successfully used 50 equivalents of DBHDA in aqueous buffer (NaPi 50 mM, pH 8.0) at 25 °C, directly contrasting it with the related reagent MDBP under identical conditions [2]. These defined parameters provide a quantitative and verifiable starting point for researchers, differentiating DBHDA from alternatives for which such detailed, protein-specific reaction conditions may be less established.

Cysteine-to-Dehydroalanine Conversion Reaction Conditions Yield Protein Engineering

Stereoisomeric Purity and Reactivity: A Nuanced Advantage for Advanced Applications

DBHDA is supplied as a 1:1 mixture of meso- and DL-stereoisomers [1]. Recent research has uncovered that these stereoisomers can exhibit 'matched vs. mismatched' reactivity profiles when reacting with the chiral environment of a protein, an effect that can significantly influence the outcome of a site-selective editing experiment [2]. While both isomers are effective for the overall bis-alkylation-elimination sequence, this emerging understanding opens the door for researchers to potentially exploit these stereochemical differences to achieve a higher degree of residue- and site-selectivity in the future. This inherent complexity, while a challenge, represents a differentiating, tunable parameter absent in many simpler or achiral alternatives.

Stereochemistry Meso-Isomer DL-Isomer Matched-Mismatched Reactivity Protein Editing

Optimal Application Scenarios for DBHDA (CAS 99584-96-0) Based on Verified Performance Data


Site-Selective Installation of Post-Translational Modification Mimics

DBHDA is the reagent of choice for creating homogeneous protein samples bearing site-specific post-translational modification (PTM) mimics. The quantitative reaction conditions established in the literature (e.g., 500 equiv. DBHDA at pH 8.0, 37°C [1]) provide a validated, high-confidence starting point for converting a single, engineered cysteine to dehydroalanine (Dha). This Dha 'handle' can then be chemoselectively reacted with thiols, amines, or other nucleophiles to install phosphorylated, glycosylated, or acetylated amino acid analogs at a precise location. This method is demonstrably more reliable for generating defined, homogeneous PTM-containing proteins than enzymatic approaches, which often suffer from incomplete modification and heterogeneity.

Chemical Mutagenesis for Protein Engineering and Directed Evolution

In protein engineering campaigns, such as the maturation of single-domain antibodies [1], DBHDA provides a predictable and robust method for expanding the genetic code via chemical mutagenesis. The ability to reliably convert a cysteine to Dha enables the subsequent installation of a wide array of natural and unnatural side chains, effectively 'mutating' the protein's primary sequence post-translationally. This approach, benchmarked by the published 500 equiv./5-hour protocol, allows researchers to systematically explore sequence space and generate novel protein variants with enhanced properties (e.g., binding affinity, stability) without the limitations of traditional genetic methods, directly building on quantitative data showing successful conversion in challenging protein systems [2].

Regioselective Bioconjugation and Dual-Labeling Strategies

The distinct steric and electronic properties of DBHDA, particularly its symmetrical bis-amide structure when compared to MDBP [1], make it a preferred reagent for achieving regioselective outcomes in proteins with multiple cysteines. The 'matched vs. mismatched' stereochemical effect [2] provides a tunable parameter that can be exploited to favor reaction at one cysteine over another, based on local protein microenvironment. This differential reactivity has been successfully harnessed for the site-selective dual-labeling of proteins, as demonstrated with a superfolder GFP mutant [3]. Researchers prioritizing precise control over which cysteine is modified should select DBHDA over other alkylating agents that may exhibit less nuanced selectivity.

Preparation of Defined Protein-Protein or Protein-Drug Conjugates

For applications requiring the synthesis of well-defined, homogeneous conjugates, DBHDA is a critical reagent. The established protocols for high-yield conversion of cysteine to Dha [1] enable the creation of a single, uniquely reactive electrophilic site on a protein of interest. This Dha residue can then be used as a 'chemical warhead' for site-specific ligation with a partner protein or drug payload bearing a nucleophilic handle (e.g., a free thiol). This strategy avoids the heterogeneity and loss of activity associated with non-specific conjugation chemistries. The high purity (≥98%) and defined solubility of DBHDA [2] further ensure that the initial protein modification step proceeds cleanly and reproducibly, a prerequisite for manufacturing consistent bioconjugates for therapeutic or diagnostic applications.

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